molecular formula C10H13Cl2NS B13314664 2-[(1-Aminobutan-2-yl)sulfanyl]-1,4-dichlorobenzene

2-[(1-Aminobutan-2-yl)sulfanyl]-1,4-dichlorobenzene

Cat. No.: B13314664
M. Wt: 250.19 g/mol
InChI Key: IHAUJYFNOFHEBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1-Aminobutan-2-yl)sulfanyl]-1,4-dichlorobenzene is a chemical compound with the molecular formula C10H14Cl3NS and a molecular weight of 286.65 g/mol . This compound is known for its unique structure, which includes a dichlorobenzene ring substituted with an aminobutylsulfanyl group. It is primarily used in research and industrial applications due to its specific chemical properties.

Preparation Methods

The synthesis of 2-[(1-Aminobutan-2-yl)sulfanyl]-1,4-dichlorobenzene typically involves the reaction of 1,4-dichlorobenzene with 2-aminobutane in the presence of a suitable catalyst. The reaction conditions often require a controlled temperature and pressure to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

2-[(1-Aminobutan-2-yl)sulfanyl]-1,4-dichlorobenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for nucleophilic substitution. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(1-Aminobutan-2-yl)sulfanyl]-1,4-dichlorobenzene is utilized in various scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential effects on living organisms.

    Medicine: It is investigated for its potential therapeutic properties, including its ability to interact with specific biological targets.

    Industry: This compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(1-Aminobutan-2-yl)sulfanyl]-1,4-dichlorobenzene involves its interaction with specific molecular targets. The aminobutylsulfanyl group can form bonds with various biological molecules, potentially affecting their function. The dichlorobenzene ring may also play a role in stabilizing these interactions, leading to specific biological effects .

Comparison with Similar Compounds

Similar compounds to 2-[(1-Aminobutan-2-yl)sulfanyl]-1,4-dichlorobenzene include:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both aminobutyl and dichlorobenzene groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H13Cl2NS

Molecular Weight

250.19 g/mol

IUPAC Name

2-(2,5-dichlorophenyl)sulfanylbutan-1-amine

InChI

InChI=1S/C10H13Cl2NS/c1-2-8(6-13)14-10-5-7(11)3-4-9(10)12/h3-5,8H,2,6,13H2,1H3

InChI Key

IHAUJYFNOFHEBN-UHFFFAOYSA-N

Canonical SMILES

CCC(CN)SC1=C(C=CC(=C1)Cl)Cl

Origin of Product

United States

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